Cyanine5.5 NHS-ester (673/707nm)
Description
Cyanine5.5 NHS-ester is a far-red/near-infrared (NIR) fluorescent dye used for labeling primary amines in peptides, proteins, and oligonucleotides. Its excitation and emission maxima at 673 nm and 707 nm, respectively, make it ideal for applications requiring minimal background fluorescence, such as in vivo imaging and multiplexed assays . Key properties include:
- Molecular weight: 716.31–767.67 g/mol (varies by counterion, e.g., tetrafluoroborate increases molecular weight) .
- Extinction coefficient (ε): 209,000 L·mol⁻¹·cm⁻¹ at 673 nm .
- Quantum yield (ΦF): 0.2 .
- Solubility: Soluble in organic solvents (DMSO, DMF) but poorly in water (<1 µM) .
- Applications: Antibody labeling, NIR imaging, and fluorescence microscopy .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMDNMICOSZPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H46ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectral Characteristics
Reported spectral properties vary slightly across sources due to differences in instrumentation or solvent conditions:
| Parameter | Value (Source) |
|---|---|
| Excitation maximum (λₑₓ) | 673–683 nm |
| Emission maximum (λₑₘ) | 694–707 nm |
| Extinction coefficient | 190,000 cm⁻¹M⁻¹ |
| Molecular weight | 1000.09–1317.70 Da |
The molecular weight discrepancy arises from variations in counterions (e.g., triethylammonium vs. potassium salts). The triethylammonium form, offered by AAT Bioquest and Vector Laboratories, enhances solubility in organic solvents like DMSO.
Preparation Methods for Cyanine5.5 NHS-Ester Conjugates
While the synthesis of Cyanine5.5 NHS-ester itself is proprietary, its application in labeling biomolecules follows well-established protocols. Below is a generalized workflow derived from multiple sources.
Materials and Reagents
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Cyanine5.5 NHS-ester (lyophilized powder, stored at < -15°C)
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Target molecule (e.g., IgG antibody, 1–10 mg/mL in PBS or bicarbonate buffer)
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Dimethyl sulfoxide (DMSO) , anhydrous grade
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N,N-Diisopropylethylamine (DIPEA)* or 1 M sodium bicarbonate (pH 8.5–9.5)
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Purification columns : Sephadex® G-25, BioGel® P-6 DG, or HPLC systems with C18 columns
Activation of Cyanine5.5 NHS-Ester
Labeling Reaction
Purification
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Desalting : Remove unreacted dye using a Sephadex G-25 column equilibrated with PBS. Elute at 2,000 ×g for 5 minutes.
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HPLC (optional) : For small molecules (e.g., peptides), purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
Analytical Characterization of Conjugates
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms conjugation success. For example:
Absorbance and Fluorescence Validation
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Degree of labeling (DOL) : Calculate using:
Where is the dye’s correction factor at 280 nm (~0.05 for Cyanine5.5).
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Fluorescence intensity : Measure emission at 707 nm (excitation: 673 nm) to confirm functionality.
Optimization and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
Cyanine5.5 NHS-ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group reacts with primary amines to form stable amide bonds, making it an excellent reagent for labeling proteins and other biomolecules .
Common Reagents and Conditions
The common reagents used in reactions with Cyanine5.5 NHS-ester include primary amines, which are typically found in peptides, proteins, and oligonucleotides. The reactions are usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to preserve the integrity of the biomolecules .
Major Products Formed
The major products formed from reactions with Cyanine5.5 NHS-ester are amide-linked conjugates of the dye with the target biomolecule. These conjugates retain the fluorescent properties of the dye, making them useful for various imaging and analytical applications .
Scientific Research Applications
Biomolecule Labeling
Cyanine5.5 NHS-ester is predominantly used for labeling biomolecules, including antibodies, peptides, and nucleic acids. This labeling enables the tracking and visualization of these molecules in various assays.
Case Study: Antibody Labeling
A study demonstrated the successful labeling of antibodies using Cy5.5 NHS-ester, which enhanced the detection sensitivity in fluorescence microscopy. The labeled antibodies showed a significant increase in signal intensity compared to unlabeled controls, facilitating better imaging of cellular targets .
Fluorescence Imaging
The dye's NIR properties make it suitable for fluorescence imaging applications, particularly in live animal models where tissue penetration is crucial.
Case Study: Tumor Imaging
In preclinical studies involving subcutaneous tumor xenografts in mice, Cy5.5 NHS-ester was injected and allowed for real-time imaging of tumor uptake. The results indicated that the dye could clearly distinguish tumors from surrounding tissues within 30 minutes post-injection, with maximum uptake observed shortly thereafter .
Multiplexing Applications
Cy5.5 NHS-ester can be used in multiplex assays where multiple targets are labeled with different fluorophores. Its narrow excitation and emission spectra allow for minimal spectral overlap.
Case Study: Multiplexed Protein Detection
In a multiplex assay setup, researchers utilized Cy5.5 NHS-ester alongside other fluorophores to simultaneously detect multiple proteins in a single sample. This approach provided comprehensive insights into protein interactions and cellular responses .
Fluorescence Resonance Energy Transfer (FRET)
Cy5.5 NHS-ester is also employed in FRET applications, where it can act as either a donor or acceptor fluorophore.
Case Study: FRET Analysis
In FRET studies involving protein-protein interactions, Cy5.5 was paired with a suitable donor fluorophore to investigate conformational changes within protein complexes upon interaction .
Mechanism of Action
The mechanism of action of Cyanine5.5 NHS-ester involves the formation of a covalent bond between the NHS ester group and primary amines on the target biomolecule. This covalent attachment ensures that the fluorescent dye remains stably linked to the biomolecule, allowing for accurate and reliable detection in various assays. The fluorescent properties of the dye are due to the conjugated system of the cyanine structure, which absorbs light at 673nm and emits at 707nm .
Comparison with Similar Compounds
Spectral and Chemical Properties
Key Findings:
Spectral Overlap : Cyanine5.5 NHS-ester occupies a unique NIR window (673/707 nm), slightly red-shifted compared to Alexa Fluor 680 (~679/702 nm) and DyLight 680 (~680/702 nm) .
Brightness : Cyanine5.5’s high ε (209,000) exceeds Alexa Fluor 680 (~184,000) and DyLight 680 (~195,000), but its quantum yield (0.2) is lower than Alexa Fluor 680 (0.3) .
Solubility : Unlike Alexa Fluor 680 and DyLight 680, Cyanine5.5 requires organic solvents unless modified with sulfonate groups (e.g., sulfo-Cyanine5.5) for aqueous compatibility .
Reactivity : Cyanine5.5 maleimide provides an alternative for thiol labeling, preserving the same spectral profile as the NHS-ester .
Functional Comparisons
Photostability and Environmental Sensitivity
- Cyanine5.5 exhibits moderate photostability but is sensitive to prolonged light exposure; storage at -20°C in the dark is critical .
- Alexa Fluor 680 and DyLight 680 are engineered for enhanced photostability, making them preferable in long-term imaging studies .
In Vivo Imaging
- Cyanine5.5’s NIR emission (707 nm) minimizes tissue autofluorescence, outperforming visible-light dyes like Cy3 and Cy5 .
- Sulfo-Cyanine5.5 improves biocompatibility for systemic delivery due to enhanced water solubility .
Bioconjugation Efficiency
- Cyanine5.5 NHS-ester achieves a labeling efficiency of >95% under optimized conditions (pH 8.5–9.5) .
- DyLight 680’s higher ε may improve signal intensity in low-abundance target detection .
Limitations and Trade-offs
Biological Activity
Spectral Properties and Reactivity
Cyanine5.5 NHS-ester exhibits excitation and emission maxima at approximately 673 nm and 707 nm, respectively . This far-red to near-infrared (NIR) spectral range is particularly advantageous for biological imaging due to reduced autofluorescence and increased tissue penetration .
The NHS-ester moiety of the dye readily reacts with primary amines, allowing for efficient labeling of biomolecules . This reactivity, combined with its spectral properties, makes Cyanine5.5 NHS-ester a versatile tool for various biological applications.
Bioconjugation and Labeling
Cyanine5.5 NHS-ester is primarily used for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides . The labeling process typically involves the following steps:
- Dissolve the dye in an organic solvent (e.g., DMF or DMSO)
- Add the dye solution to the biomolecule in an appropriate aqueous buffer
- Allow the reaction to proceed, typically at room temperature
- Purify the labeled product to remove unreacted dye
The efficiency of labeling can be affected by factors such as pH, temperature, and the presence of competing amines .
In Vivo Imaging Applications
One of the most significant applications of Cyanine5.5 NHS-ester is in in vivo imaging studies. The dye's NIR properties allow for deep tissue penetration and low background fluorescence, making it ideal for non-invasive imaging .
A case study demonstrating the effectiveness of Cyanine5.5 NHS-ester in in vivo imaging involved subcutaneous tumor xenografts in mice:
- 0.5 nmol of Cy5.5-NHS was injected into mice bearing U87MG tumor xenografts
- Optical imaging was performed at various time points post-injection
- The subcutaneous tumor was clearly distinguishable from surrounding tissue from 30 minutes up to 24 hours post-injection
- Maximum tumor uptake was observed at 30 minutes post-injection, followed by a slow washout over time
This study highlights the dye's ability to provide high-contrast imaging of tumors in live animals, demonstrating its potential in cancer research and drug development.
Comparative Performance
Cyanine5.5 NHS-ester's performance is often compared to other NIR dyes. The following table summarizes key characteristics of Cyanine5.5 NHS-ester alongside similar dyes:
| Dye | Ex/Em (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Water Solubility |
|---|---|---|---|---|
| Cyanine5.5 NHS-ester | 673/707 | 209,000 | 0.2 | Low |
| Sulfo-Cy5.5 NHS-ester | 675/694 | 190,000 | Not provided | High |
| Alexa Fluor 680 | 679/702 | 184,000 | 0.36 | High |
The table illustrates that while Cyanine5.5 NHS-ester has a slightly lower quantum yield compared to some alternatives, it boasts a high extinction coefficient, contributing to its brightness and sensitivity in biological applications.
Stability and pH Sensitivity
Cyanine5.5 conjugates demonstrate remarkable stability across a wide pH range (4-10), making them suitable for various biological environments . This pH insensitivity is particularly advantageous when studying cellular processes that involve pH changes or when imaging diverse tissue types.
Q & A
Q. What are the optimal storage and handling protocols for Cyanine5.5 NHS-ester to ensure stability and reactivity?
- Methodological Answer : Cyanine5.5 NHS-ester is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in desiccated, dark conditions to prevent hydrolysis and photodegradation . For working solutions, dissolve in anhydrous DMSO or DMF (avoid aqueous buffers) and aliquot into single-use vials. Solutions stored at -20°C remain stable for ≤1 month , but fresh preparation is recommended for critical experiments . Prior to use, equilibrate aliquots to room temperature in the dark for ≥1 hour to minimize condensation-induced hydrolysis .
Q. How should Cyanine5.5 NHS-ester be conjugated to amine-containing biomolecules (e.g., proteins, peptides)?
- Methodological Answer :
- Buffer : Use pH 8.5–9.0 (e.g., 0.1 M sodium bicarbonate) to maximize NHS-ester reactivity with primary amines .
- Molar Ratio : Start with a 10:1 dye-to-protein molar ratio to avoid overlabeling, which can cause aggregation or fluorescence quenching. Adjust based on target biomolecule’s lysine content .
- Incubation : React for 2 hours at 4°C (or 1 hour at room temperature) with gentle agitation. Protect from light .
- Purification : Remove unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal filters (e.g., 3 kDa MWCO). Validate conjugation via absorbance at 673 nm (dye) vs. 280 nm (protein) .
Q. Why is Cyanine5.5 preferred for in vivo imaging, and what are its limitations?
- Methodological Answer : Cyanine5.5’s far-red emission (707 nm) minimizes tissue autofluorescence and enhances penetration depth in vivo . However, its low aqueous solubility (<1 µM) requires formulation with biocompatible surfactants (e.g., Cremophor EL) or conjugation to hydrophilic carriers (e.g., PEGylated proteins) . For quantitative imaging, account for its moderate fluorescence quantum yield (Φ = 0.2 ) by normalizing signal intensity against reference phantoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral properties (e.g., emission maxima ranging from 707–710 nm)?
- Methodological Answer : Spectral shifts arise from solvent polarity and instrumentation calibration. To standardize measurements:
- Use Cyanine5.5 carboxylic acid (non-reactive analog) as a reference for instrument calibration .
- Validate emission maxima in the same solvent as the experimental setup (e.g., DMSO vs. PBS). reports 707 nm in aqueous buffer , while notes 710 nm in organic solvents due to solvatochromic effects .
- Perform fluorescence lifetime measurements to distinguish environmental artifacts from dye degradation .
Q. What strategies improve labeling efficiency for low-abundance targets without inducing aggregation?
- Methodological Answer :
- Controlled Stoichiometry : For sensitive targets (e.g., antibodies), reduce the dye-to-protein ratio to 5:1 and extend incubation to 4 hours at 4°C .
- Buffer Optimization : Include 5% glycerol or 0.01% Tween-20 to stabilize biomolecules during labeling .
- Post-Labeling Stabilization : Add 1 mM EDTA to chelate metal ions that promote dye-protein crosslinking .
- Quality Control : Use SDS-PAGE with fluorescence scanning to detect unreacted dye and confirm monodisperse conjugates .
Q. How can Cyanine5.5’s quantum yield limitations be mitigated in multiplexed imaging studies?
- Methodological Answer :
- Spectral Unmixing : Pair Cyanine5.5 with dyes emitting below 650 nm (e.g., Cy3) to avoid crosstalk. Use linear unmixing algorithms on hyperspectral imaging systems .
- Signal Amplification : Employ streptavidin-biotin systems to increase target-bound dye density without overlabeling primary conjugates .
- Reference Controls : Include free Cyanine5.5 NHS-ester in control samples to quantify nonspecific binding in tissues .
Q. What experimental designs address batch-to-batch variability in Cyanine5.5 NHS-ester synthesis?
- Methodological Answer :
- HPLC-MS Validation : Request vendor-provided ≥95% purity certificates with HPLC traces showing absence of hydrolyzed byproducts (e.g., carboxylic acid form) .
- In-House Testing : Perform a small-scale conjugation trial with a standardized protein (e.g., BSA) to compare labeling efficiency and fluorescence intensity across batches .
- Alternative Probes : Validate critical findings with structurally distinct NIR dyes (e.g., Alexa Fluor 680) to confirm target-specific signals .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting reports on Cyanine5.5’s performance in live-cell vs. fixed-cell imaging?
- Methodological Answer :
- Live-Cell Limitations : Cyanine5.5’s hydrophobicity may cause intracellular aggregation. Use ultracentrifugation (20,000 × g, 10 min) to remove aggregates pre-imaging .
- Fixation Artifacts : Aldehyde-based fixatives can quench fluorescence. Test alternative fixatives (e.g., methanol) and include NHS-ester-negative controls to assess background .
- Quantitative Normalization : Report fluorescence intensity as a ratio to cell-permeable nuclear stains (e.g., DAPI) to control for cell-to-cell variability .
Q. What methodologies validate successful intracellular delivery of Cyanine5.5-labeled probes?
- Methodological Answer :
- Flow Cytometry : Gate cells based on fluorescence intensity and compare to unstained controls .
- Confocal Microscopy : Use Z-stack imaging to confirm cytoplasmic/membrane localization and exclude surface-bound artifacts .
- Protease Protection Assay : Treat cells with trypsin to remove extracellular probes, then quantify retained fluorescence .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
